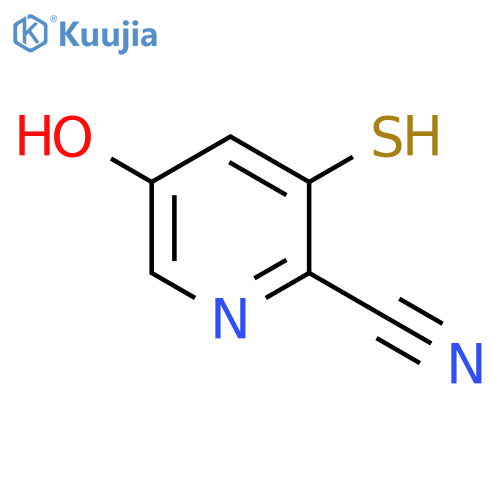

Cas no 1805633-76-4 (5-Hydroxy-3-mercaptopicolinonitrile)

1805633-76-4 structure

商品名:5-Hydroxy-3-mercaptopicolinonitrile

CAS番号:1805633-76-4

MF:C6H4N2OS

メガワット:152.173759460449

CID:4903924

5-Hydroxy-3-mercaptopicolinonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Hydroxy-3-mercaptopicolinonitrile

-

- インチ: 1S/C6H4N2OS/c7-2-5-6(10)1-4(9)3-8-5/h1,3,9-10H

- InChIKey: CYXHQVCYJSQYCU-UHFFFAOYSA-N

- ほほえんだ: SC1C(C#N)=NC=C(C=1)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 164

- トポロジー分子極性表面積: 57.9

- 疎水性パラメータ計算基準値(XlogP): 0.7

5-Hydroxy-3-mercaptopicolinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029008519-250mg |

5-Hydroxy-3-mercaptopicolinonitrile |

1805633-76-4 | 95% | 250mg |

$1,048.60 | 2022-04-01 | |

| Alichem | A029008519-1g |

5-Hydroxy-3-mercaptopicolinonitrile |

1805633-76-4 | 95% | 1g |

$2,750.25 | 2022-04-01 |

5-Hydroxy-3-mercaptopicolinonitrile 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

1805633-76-4 (5-Hydroxy-3-mercaptopicolinonitrile) 関連製品

- 307-59-5(perfluorododecane)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量